molecular formula C11H12N2 B589307 (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 CAS No. 1795135-93-1

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6

Cat. No.: B589307
CAS No.: 1795135-93-1
M. Wt: 178.268
InChI Key: JNRBSZUSHVFWIK-WUVOMKSVSA-N
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Description

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 178.268. The purity is usually 95%.
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Scientific Research Applications

  • Crystallography and Molecular Interactions :

    • Tammisetti et al. (2018) explored the Z/E-Isomerism of a similar compound, focusing on crystal structures and intermolecular interactions. They found significant differences in the crystal packing and stability between the Z and E isomers, highlighting the importance of molecular structure in determining physical properties (Tammisetti et al., 2018).
    • Another study by Naveen et al. (2006) synthesized a compound with a similar structure for the construction of bioactive heterocycles, emphasizing the role of molecular geometry in chemical reactions (Naveen et al., 2006).
  • Environmental and Biological Applications :

    • Ding et al. (2014) designed amine-functionalized α-cyanostilbene derivatives, including a compound structurally similar to (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6, for detecting picric acid, a significant environmental and biological pollutant. This highlights the compound's potential in environmental sensing and safety applications (Ding et al., 2014).
  • Polymer Science :

    • Si and Qiu (1996) investigated the photo-grafting reaction of acrylonitrile onto polymers with pendant amino groups. This study reveals the compound's potential in the modification and functionalization of polymers (Si & Qiu, 1996).
    • Mikhael et al. (1994) examined the spontaneous copolymerization of acrylonitrile with substituted dienes, suggesting possible applications in creating new polymeric materials (Mikhael et al., 1994).
  • Medicinal Chemistry :

    • Lieber et al. (2012) identified a compound with a structure similar to this compound as a ligand for the nuclear receptor PPARβ/δ, showing potential in drug development and therapeutic applications (Lieber et al., 2012).

Properties

IUPAC Name

(Z)-3-[4-amino-3,5-bis(trideuteriomethyl)phenyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3-/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRBSZUSHVFWIK-WUVOMKSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC(=C1N)C([2H])([2H])[2H])/C=C\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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